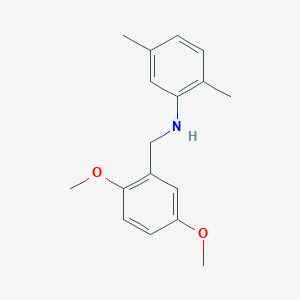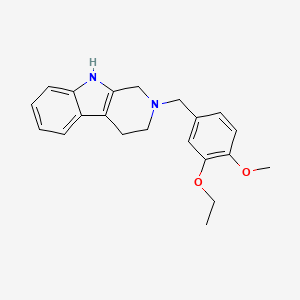![molecular formula C15H11N5O3S B5804814 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves a variety of chemical reactions, including ring opening, nucleophilic substitution, and intramolecular cyclization. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate that reacts with nucleophiles, forming derivatives through intermolecular cyclization (Androsov & Neckers, 2007). This process is adaptable for synthesizing heterocyclic analogues of the target compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a detailed structural investigation of a similar compound was conducted, highlighting intermolecular interactions and the solid-state molecular structure (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes the ability to form various derivatives through reactions with nucleophiles. Compounds like N-(4- phenyl-1, 3-thiazol-2-yl)-N'-phenylureas have been synthesized from amino-substituted phenylthiazoles, indicating a versatile chemical reactivity pattern that allows for the synthesis of a wide range of derivatives with potential biological activity (Fatima et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure and functional groups. The crystal structure analysis reveals the molecular packing and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the compound's functional groups and molecular structure. Studies have shown that thiadiazole derivatives can exhibit a range of activities, including antimicrobial and anti-inflammatory effects, highlighting their significant chemical versatility and potential as bioactive molecules (Mariappan et al., 2016).
Zukünftige Richtungen
The future directions for the research and development of “N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” and similar compounds could involve further investigation into their biological activities and potential applications in medicine. Given their ability to disrupt DNA replication processes, these compounds could be explored for their potential use as antimicrobial or anticancer agents .
Eigenschaften
IUPAC Name |
1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZPBWVDULCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
